molecular formula C46H52N4O12S4 B12411885 Shishijimicin A

Shishijimicin A

Cat. No.: B12411885
M. Wt: 981.2 g/mol
InChI Key: FVNYJZKDBPDHIP-NATOZQEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The total synthesis of Shishijimicin A was first achieved by scientists at Rice University in 2015 . The synthetic route involves multiple steps, including:

    Ketalization of tetronic acid: This step involves the formation of a ketal from tetronic acid.

    Reduction with ethylene glycol and diisobutylaluminium hydride: This step reduces the ketal to the corresponding alcohol.

    Asymmetric addition of anion with selective protection: This step involves the addition of an anion to the alcohol, followed by selective protection of the resulting product.

    Aldehyde oxidation via Swern oxidation and oxime formation: This step oxidizes the alcohol to an aldehyde, which is then converted to an oxime.

    Intramolecular dipolar cycloaddition: This step forms a cycloaddition product with high diastereocontrol.

    Selective control of diastereoisomer formation: This step ensures the formation of the desired diastereoisomer.

    Removal of protection and completed oxidation: This step removes the protective groups and completes the oxidation process.

    Coupling with lithium (3Z)-3-Hexene-1,5-diyne triisopropylsilyl chloride with Knochel’s salt (LaCl3·2LiCl): This step couples the final product with the desired reagent to form this compound.

Chemical Reactions Analysis

Shishijimicin A undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include ethylene glycol, diisobutylaluminium hydride, Swern oxidation reagents, and Knochel’s salt (LaCl3·2LiCl) . The major products formed from these reactions include various intermediates that lead to the final product, this compound .

Scientific Research Applications

Shishijimicin A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

Shishijimicin A is part of the family of 10-membered ring enediyne antitumor antibiotics, which includes similar compounds such as:

Compared to these compounds, this compound is unique due to its specific structure and the presence of a β-carboline moiety, which contributes to its high cytotoxicity and potential as a targeted cancer therapy .

Properties

Molecular Formula

C46H52N4O12S4

Molecular Weight

981.2 g/mol

IUPAC Name

methyl N-[(1R,4Z,8S,13E)-1-hydroxy-8-[(2R,3R,4R,5R,6R)-4-hydroxy-5-(6-hydroxy-9H-pyrido[3,4-b]indole-1-carbonyl)-3-[(2S,4S,5S)-4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyl-5-methylsulfanyloxan-2-yl]oxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate

InChI

InChI=1S/C46H52N4O12S4/c1-24(2)48-31-23-59-35(21-34(31)57-4)62-40-42(54)46(63-6,41(53)39-37-27(15-18-47-39)28-20-26(51)13-14-30(28)49-37)25(3)60-43(40)61-33-12-10-8-9-11-17-45(56)22-32(52)38(50-44(55)58-5)36(33)29(45)16-19-65-66-64-7/h8-9,13-16,18,20,24-25,31,33-35,40,42-43,48-49,51,54,56H,19,21-23H2,1-7H3,(H,50,55)/b9-8-,29-16+/t25-,31+,33+,34+,35+,40-,42-,43+,45+,46-/m1/s1

InChI Key

FVNYJZKDBPDHIP-NATOZQEOSA-N

Isomeric SMILES

C[C@@H]1[C@]([C@@H]([C@H]([C@@H](O1)O[C@H]2C#C/C=C\C#C[C@@]\3(CC(=O)C(=C2/C3=C\CSSSC)NC(=O)OC)O)O[C@H]4C[C@@H]([C@H](CO4)NC(C)C)OC)O)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC

Canonical SMILES

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(CC(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)OC4CC(C(CO4)NC(C)C)OC)O)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC

Origin of Product

United States

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